5,5'-Bi-1H-indole
Overview
Description
5,5’-Bi-1H-indole is a unique organic compound belonging to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of two indole units connected through their 5-positions. Indole derivatives are known for their diverse biological activities and are found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bi-1H-indole can be achieved through several methods. One common approach involves the oxidative coupling of indole derivatives. For instance, the reaction of indole with oxidizing agents such as ferric chloride or potassium permanganate can lead to the formation of 5,5’-Bi-1H-indole . Another method involves the use of transition metal catalysts to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of 5,5’-Bi-1H-indole typically involves large-scale oxidative coupling reactions. The choice of oxidizing agents and reaction conditions is optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Bi-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole rings.
Common Reagents and Conditions:
Oxidation: Ferric chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro-5,5’-Bi-1H-indole.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
5,5’-Bi-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5’-Bi-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Indole: The parent compound of 5,5’-Bi-1H-indole, known for its wide range of biological activities.
3,3’-Bi-1H-indole: Another dimeric indole compound with different connectivity.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness: 5,5’-Bi-1H-indole is unique due to its specific dimeric structure, which can lead to distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
5-(1H-indol-5-yl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-3-15-13(5-7-17-15)9-11(1)12-2-4-16-14(10-12)6-8-18-16/h1-10,17-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPKHWUPVNWYQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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